5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the dimethylphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Sulfanyl group addition:
Final carboxamide formation: This can be achieved through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: The chloro group can be a site for nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
- 2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
- N-(2,6-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H17ClFN3OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3OS/c1-12-6-5-7-13(2)17(12)24-19(26)18-15(21)10-23-20(25-18)27-11-14-8-3-4-9-16(14)22/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
LZYQHLBVHUIUSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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